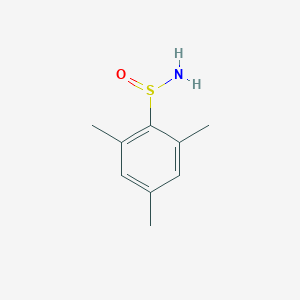

2,4,6-Trimethylbenzenesulfinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-trimethylbenzenesulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-6-4-7(2)9(12(10)11)8(3)5-6/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGCVPMEMBXPSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4,6-Trimethylbenzenesulfinamide: Synthesis, Reactivity, and Applications in Asymmetric Synthesis

Introduction

In the landscape of modern synthetic chemistry, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Among the arsenal of tools available to the synthetic chemist, chiral auxiliaries remain a robust and reliable strategy for controlling stereochemistry. This guide provides an in-depth technical overview of 2,4,6-trimethylbenzenesulfinamide, a powerful chiral auxiliary for the asymmetric synthesis of amines and other nitrogen-containing compounds.

This document will delve into the chemical properties, synthesis, and reactivity of this compound. We will explore its application in the formation of N-sulfinyl imines and their subsequent diastereoselective reactions. Furthermore, this guide will provide detailed experimental protocols and an analysis of the mechanistic principles that underpin its utility, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this versatile reagent in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

This compound, often referred to as mesitylsulfinamide, is a chiral organosulfur compound. The steric bulk of the mesityl group plays a crucial role in its stereodirecting ability. It is a white to off-white crystalline solid under standard conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NOS | |

| Molecular Weight | 183.27 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Purity | Typically >95% | |

| Storage | Sealed in a dry environment at room temperature | |

| InChI Key | TYGCVPMEMBXPSM-UHFFFAOYSA-N |

1.1. Spectroscopic Analysis

The structural features of this compound give rise to a distinct spectroscopic signature.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by a singlet for the two protons of the NH₂ group, a singlet for the two aromatic protons of the mesityl ring, and two singlets for the methyl groups (one for the para-methyl and one for the two ortho-methyl groups).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the mesityl group, with different chemical shifts for the substituted and unsubstituted carbons, as well as signals for the three methyl carbons.

-

Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching frequencies for the primary amide, S=O stretching, and characteristic absorptions for the aromatic ring. The S=O stretch is a particularly useful diagnostic peak.

Synthesis of Enantiopure this compound

The reliable and scalable synthesis of enantiomerically pure this compound is crucial for its application as a chiral auxiliary. A well-established and highly regarded procedure is documented in Organic Syntheses, which provides a detailed protocol for the preparation of the (S)-(+)-enantiomer.[2]

The synthesis begins with the reaction of (1S,2R)-(-)-cis-1-amino-2-indanol with 2,4,6-trimethylbenzenesulfonyl chloride to form a sulfonamide. This is followed by cyclization and subsequent reaction with a Grignard reagent (2-mesitylmagnesium bromide) and finally, cleavage with lithium amide in liquid ammonia to yield the desired (S)-(+)-2,4,6-trimethylbenzenesulfinamide.[2]

Experimental Protocol: Asymmetric Synthesis of (S)-(+)-2,4,6-Trimethylbenzenesulfinamide [2]

This protocol is an adaptation of the procedure published in Organic Syntheses.[2]

Step 1: Synthesis of (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide

-

To a stirred mixture of (1S,2R)-(-)-cis-1-amino-2-indanol and sodium carbonate in water and ethyl acetate, add a solution of 2,4,6-trimethylbenzenesulfonyl chloride in ethyl acetate/tetrahydrofuran dropwise.

-

Stir the reaction mixture at ambient temperature for several hours.

-

Perform a standard aqueous workup, extracting the aqueous phase with ethyl acetate.

-

Wash the combined organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Recrystallize the crude product from ethyl acetate/n-hexane to yield the pure sulfonamide.

Step 2: Cyclization and Grignard Reaction

-

The sulfonamide from Step 1 is further reacted to form a cyclic sulfamidate.

-

This intermediate is then treated with 2-mesitylmagnesium bromide in tetrahydrofuran at low temperature (-78 °C).

Step 3: Cleavage to Yield (S)-(+)-2,4,6-Trimethylbenzenesulfinamide

-

The product from the Grignard reaction is subjected to cleavage using a strong base, such as lithium amide in liquid ammonia, to afford the final product.

-

Purification is typically achieved by flash chromatography.

Caption: General workflow for asymmetric amine synthesis.

3.3. Cleavage of the Chiral Auxiliary

Following the nucleophilic addition, the sulfinyl group can be readily cleaved under mild acidic conditions (e.g., HCl in a protic solvent) to afford the free chiral amine in high yield and enantiomeric purity. The chiral auxiliary can often be recovered and recycled, enhancing the overall efficiency of the process. [3]

Applications in Drug Discovery and Development

The synthesis of enantiomerically pure amines is of great importance in the pharmaceutical industry, as a vast number of bioactive molecules contain chiral amine moieties. The use of this compound provides a reliable and scalable method for accessing these crucial building blocks.

While direct examples of the use of this compound in the synthesis of marketed drugs are not as prevalent as for other sulfinamides like Ellman's auxiliary (tert-butanesulfinamide), its utility has been demonstrated in the synthesis of complex molecules and pharmacologically relevant scaffolds. For instance, this auxiliary has been employed in the asymmetric synthesis of aziridine 2-phosphonates, which are valuable precursors for α-amino phosphonates, a class of compounds with diverse biological activities. [4][5] The principles established with this compound are broadly applicable to the synthesis of chiral amines that are key components of drug candidates. The ability to "tune" the steric and electronic properties of the N-sulfinyl auxiliary by using the mesityl group allows for enhanced reactivity and selectivity in certain cases compared to the more commonly used tert-butyl or p-tolylsulfinamides. [2]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. * Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection. * Handling: Standard laboratory practices should be followed, including the use of a fume hood and personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

Conclusion

This compound has established itself as a valuable and effective chiral auxiliary in asymmetric synthesis. Its robust synthesis, predictable stereodirecting ability, and the ease of removal of the auxiliary group make it a powerful tool for the preparation of enantiomerically enriched amines and their derivatives. For researchers and professionals in drug discovery and development, a thorough understanding of the properties and applications of this reagent can open up new avenues for the efficient and stereocontrolled synthesis of complex molecular targets. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its successful implementation in the laboratory.

References

-

Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews, 120(9), 4578-4611. Available at: [Link]

-

Davis, F. A., Ramachandar, T., & Liu, H. (2003). Improved asymmetric synthesis of aziridine 2-phosphonates using (S)-(+)-2,4,6-trimethylphenylsulfinamide. Organic Letters, 5(18), 3355-3357. Available at: [Link]

-

Wojaczyńska, E., & Wojaczyński, J. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. PMC. Available at: [Link]

-

Davis, F. A., Ramachandar, T., & Liu, H. (2004). (S)-(+)-2,4,6-Trimethylbenzenesulfinamide. ResearchGate. Available at: [Link]

-

Aota, Y., Kano, T., & Maruoka, K. (2019). Asymmetric Synthesis of Chiral Sulfoximines via the S-Arylation of Sulfinamides. Journal of the American Chemical Society, 141(48), 19263-19268. Available at: [Link]

-

Tsuzuki, S., & Kano, T. (2021). Strategies for the asymmetric synthesis of chiral sulfimides. ResearchGate. Available at: [Link]

-

Li, G., Wei, H., & Sun, J. (2011). Asymmetric Synthesis of Sulfinamides Using (−)-Quinine as Chiral Auxiliary. The Journal of Organic Chemistry, 76(24), 10148-10153. Available at: [Link]

-

Wikipedia. (n.d.). N-Sulfinyl imine. In Wikipedia. Retrieved from [Link]

-

Ramachandar, T., Wu, Y., Zhang, J., & Davis, F. A. (2006). (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. Organic Syntheses, 83, 131. Available at: [Link]

-

Britton, R., & G. Dake. (2015). Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. PMC. Available at: [Link]

-

Davis, F. A., & Zhou, P. (1997). N-Sulfinyl Imines. ResearchGate. Available at: [Link]

-

Morton, D., & Pearson, D. P. (1999). Asymmetric synthesis of amines using a chiral, non-racemic, benzylidene sulfinamide derived from a recoverable precursor. Journal of the Chemical Society, Perkin Transactions 1, (18), 2619-2626. Available at: [Link]

-

Sahoo, A. K. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. PMC. Available at: [Link]

-

Narayan, A. R. H. (2021). Chemoenzymatic total synthesis of natural products. PMC. Available at: [Link]

-

Tiekink, E. R. T., & Srinivasan, B. (2020). 2-[(2,4,6-Trimethylbenzene)sulfonyl]phthalazin-1(2H)-one: crystal structure, Hirshfeld surface analysis and computational study. ResearchGate. Available at: [Link]

-

Reddy, P. V. G., & Kumar, V. (2021). Asymmetric Synthesis Using Sulfinimines (N-Sulfinyl Imines). ResearchGate. Available at: [Link]

-

Protti, S., & Fagnoni, M. (2024). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Sulfinyl imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic Chemistry Portal. Available at: [Link]

-

Ellman, J. A. (2003). Applications of tert-Butanesulfinamide in the Asymmetric Synthesis of Amines. SciSpace. Available at: [Link]

-

Syngenta. (n.d.). Total synthesis of natural products with potential crop protection applications. Syngenta. Available at: [Link]

-

Kütt, A., Selberg, S., Kaljurand, I., Tshepelevitsh, S., Heering, A., Darnell, A., Kaupmees, K., Piirsalu, M., & Leito, I. (2018). pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters, 59(39), 3738-3748. Available at: [Link]

-

PubChem. (n.d.). 2,4,6-Trimethylbenzenesulfonamide. PubChem. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Available at: [Link]

-

Chemsrc. (n.d.). (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. Retrieved from [Link]

-

Šimková, A. (2023). Sulfinamide Crossover Reaction and Its Application in Ligand Discovery. Charles University. Available at: [Link]

-

Chen, F., & Feng, J. (2021). Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary. MDPI. Available at: [Link]

-

Portilla, J., Quiroga, J., Cobo, J., & Low, J. N. (2004). 2,4,6-Trimethylbenzamide. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 1), o41-o43. Available at: [Link]

-

Conen, P., & Meier, M. A. R. (2023). Reactivities and mechanisms in organic reactions involving activation of elemental sulfur under basic conditions. Karlsruhe Institute of Technology. Available at: [Link]

-

Bouyahya, M., Salhi, A., El-Mernissi, R., Ben-Tama, A., El-Ghozlani, M., Touzani, R., ... & El-Harrad, I. (2024). Computational investigation of the cycloaddition reaction mechanism of 2,4,6-trimethyl-3,5-dichlorobenzonitrile N-oxide with arylacetylenes: insights from density functional theory and molecular docking. ResearchGate. Available at: [Link]

-

Smith, A. J., Seguin, T. J., & G. Lavoie. (2022). Synthesis and crystal structures of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate .... PMC. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). N1,N3-Bis(2,4,6-trimethylphenyl)propanediamide Properties. U.S. EPA. Available at: [Link]

-

The Crystallographic Society of Japan. (n.d.). X-ray Structure Analysis Online - Volume 21, Number 6. The Crystallographic Society of Japan. Available at: [Link]

-

University of Rochester. (n.d.). Common Solvents Used in Organic Chemistry: Table of Properties. University of Rochester. Available at: [Link]

-

El-Nounou, A., & El-Nahas, A. M. (2014). Kinetic and mechanistic study of the reaction of OH radicals with methylated benzenes: 1,4-dimethyl-, 1,3,5-trimethyl-, 1,2,4,5-, 1,2,3,5- and 1,2,3,4-tetramethyl-, pentamethyl-, and hexamethylbenzene. RSC Publishing. Available at: [Link]

Sources

- 1. (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE | CAS#:607729-50-0 | Chemsrc [chemsrc.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. N-Sulfinyl imine - Wikipedia [en.wikipedia.org]

- 4. Improved asymmetric synthesis of aziridine 2-phosphonates using (S)-(+)-2,4,6-trimethylphenylsulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Navigating the Solubility Landscape of 2,4,6-Trimethylbenzenesulfinamide: A Technical Guide for Drug Development Professionals

Executive Summary

In the intricate world of pharmaceutical development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides an in-depth technical exploration of the solubility of 2,4,6-trimethylbenzenesulfinamide, a compound of interest in contemporary research. While specific quantitative data for this molecule is not extensively published, this paper will leverage established principles of physical organic chemistry and data from the closely related compound, p-toluenesulfonamide, to provide a robust framework for researchers. We will delve into the theoretical underpinnings of its solubility, present a detailed protocol for experimental determination, and offer a practical analysis of its expected behavior in a range of common organic solvents. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary tools and insights to effectively work with this and structurally similar compounds.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a drug from a promising molecule to a therapeutic reality is fraught with challenges, with solubility being a primary hurdle. Poor solubility can lead to low bioavailability, hindering a drug's efficacy and posing significant formulation challenges. This compound, with its unique structural motifs, presents a case study in the importance of a priori solubility assessment. Its sulfonamide group, capable of hydrogen bonding, and the lipophilic trimethylphenyl moiety suggest a nuanced solubility profile that warrants careful investigation.

Theoretical Framework: Predicting Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The age-old adage "like dissolves like" serves as a fundamental principle.[1]

Key Molecular Features of this compound Influencing Solubility:

-

Sulfinamide Group (-S(O)NH₂): This polar functional group is capable of both donating and accepting hydrogen bonds, which is a key factor in its interaction with protic solvents.[2][3][4][5] The presence of N-H and S=O bonds allows for strong dipole-dipole interactions.

-

2,4,6-Trimethylphenyl (Mesityl) Group: This bulky, nonpolar aromatic ring contributes to the molecule's lipophilicity. The three methyl groups enhance this nonpolar character and can also introduce steric hindrance, potentially affecting the solvation of the nearby sulfinamide group.

Based on these features, it is anticipated that this compound will exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions, and moderate solubility in polar protic solvents that can form hydrogen bonds.[2][3][4][5] Its solubility in nonpolar solvents is expected to be limited due to the polarity of the sulfinamide group.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise, quantitative solubility data, a reliable experimental method is essential. The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound in a given solvent.[6]

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials and Equipment:

-

This compound (95%+ purity)[7]

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the solubility of the compound in each solvent from the concentration of the diluted supernatant and the dilution factor.

-

Diagram of the Experimental Workflow for Solubility Determination

Caption: Isothermal shake-flask method workflow.

Expected Solubility Profile and Data Interpretation

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Category | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Low | The polar sulfinamide group is incompatible with nonpolar solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Ethyl Acetate | High | These solvents can engage in strong dipole-dipole interactions with the sulfinamide group. |

| Polar Protic | Methanol, Ethanol, Water | Moderate to Low | These solvents can act as hydrogen bond donors and acceptors. However, the bulky, nonpolar mesityl group will limit solubility, especially in water.[2][3][4][5] |

Data Interpretation and the Role of Solvent Polarity

The polarity of the solvent, often quantified by its dielectric constant or polarity index, is a critical determinant of solubility.[13][14][15][16][17] A higher polarity index generally indicates a greater ability to dissolve polar compounds.

Diagram of Solvent Polarity and Expected Solubility

Caption: Relationship between solvent properties and solubility.

Conclusion and Future Directions

A thorough understanding of the solubility of this compound is critical for its advancement in the drug development pipeline. This guide has provided a comprehensive theoretical and practical framework for approaching this challenge. While predictions based on structural analogs are valuable, they are no substitute for rigorous experimental determination. The detailed protocol provided herein offers a clear and validated path for obtaining the precise solubility data needed to inform formulation strategies, ensure consistent dosing, and ultimately, accelerate the development of new and effective therapeutics. Further studies could explore the impact of pH and temperature on the aqueous solubility of this compound, providing a more complete picture of its behavior under physiological conditions.

References

- Hydrogen Bonding | CK-12 Foundation. (2026, January 1).

- Polarity of Solvents.

- p-Toluenesulfonamide. Zouping Tongfeng Chemical Co., Ltd.

- The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. (2025, April 5). Journal of Medical and Health Studies.

- Hydrogen Bonding-Formation, Types, Conditions and Properties. Allen.

- This compound | 137280-49-0. Sigma-Aldrich.

- How Do Hydrogen Bonds Affect Solubility? (2025, July 4). Science Through Time - YouTube.

- Solvents and Polarity. Chemistry.

- This compound | 137280-49-0.

- P-TOLUENESULFONAMIDE CAS N°: 70-55-3.

- Comparison of the polarity of organic solvents. (2022, October 13).

- 2,4,6-Trimethylbenzenesulfonamide | 4543-58-2. (2023, August 16). Smolecule.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Experiment: Solubility of Organic & Inorganic Compounds.

- How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu.

- 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545. PubChem.

- How do you distinguish the polarity of organic solvent? (2014, October 15). ResearchGate.

- p-Toluenesulfonamide | C7H9NO2S | CID 6269. PubChem.

- Compound solubility measurements for early drug discovery. (2022, May 31). Life Chemicals.

- Solubility and solution thermodynamics of p-toluenesulfonamide in 16 solvents from T = 273.15 to 324.75 K. (2019, August). Journal of Molecular Liquids.

- p-Toluenesulfonamide CAS#: 70-55-3. ChemicalBook.

- Experiment 1. Solubility of Organic Compounds. Scribd.

- (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE | CAS#:607729-50-0. (2025, August 26). Chemsrc.

- Polar Protic and Aprotic Solvents. (2023, January 22). Chemistry LibreTexts.

- Solubility of Organic Compounds. (2023, August 31). Chemistry.

- (1S,2R)-(+)-N-(2-Hydroxyindan-1-Yl)-2,4,6-Trimethylbenzenesulfonamide (1). Organic Syntheses Procedure.

- "Benzamide, N,N,4-trimethyl-" solubility in organic solvents. Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. al-kindipublisher.com [al-kindipublisher.com]

- 4. allen.in [allen.in]

- 5. youtube.com [youtube.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. This compound | 137280-49-0 [sigmaaldrich.com]

- 8. p-Toluenesulfonamide_CAS 70-55-3_High-Quality PTS Manufacturer [tonfengchem.com]

- 9. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 10. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. p-Toluenesulfonamide CAS#: 70-55-3 [m.chemicalbook.com]

- 13. research.cbc.osu.edu [research.cbc.osu.edu]

- 14. chem.rochester.edu [chem.rochester.edu]

- 15. Comparison of the polarity of organic solvents_ [uhplcslab.com]

- 16. researchgate.net [researchgate.net]

- 17. chem.libretexts.org [chem.libretexts.org]

Thermodynamic stability of 2,4,6-Trimethylbenzenesulfinamide

An In-Depth Technical Guide to the Thermodynamic Stability of 2,4,6-Trimethylbenzenesulfinamide

Executive Summary

This compound is a crucial chiral auxiliary and building block in modern asymmetric synthesis. Its efficacy, however, is intrinsically linked to its chemical and physical stability. This guide provides a comprehensive framework for assessing the thermodynamic stability of this compound, a critical parameter for ensuring its quality, shelf-life, and consistent performance in chemical applications. We delve into the theoretical underpinnings of its stability, present detailed experimental protocols for its characterization using thermal analysis techniques, and explore the primary factors that influence its degradation. This document is intended for researchers, chemists, and quality control professionals who require a robust understanding and practical methodology for evaluating the stability of this and related organosulfur compounds.

Introduction: The Imperative of Stability

In the realm of fine chemical synthesis, the reliability of a reagent is paramount. This compound, often used in the synthesis of chiral amines, owes its utility to its specific stereochemical configuration and reactivity.[1][2] However, thermodynamic instability can lead to decomposition, resulting in diminished purity, altered reactivity, and the potential introduction of impurities into a reaction sequence. Understanding the thermal limits and degradation pathways of this compound is therefore not merely an academic exercise but a practical necessity for process development, storage protocol design, and risk management in a laboratory or manufacturing setting. This guide outlines the essential techniques and interpretive logic required to fully characterize its stability profile.

Core Physicochemical Properties

A baseline understanding of the compound's physical properties is the first step in any stability analysis. These properties influence handling, storage, and the selection of analytical parameters.

| Property | Value | Source |

| Chemical Formula | C₉H₁₃NOS | [3] |

| Molecular Weight | 183.27 g/mol | [3] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | Approx. 120–122 °C | [1] |

| Storage | Sealed in dry, room temperature conditions | [4] |

Theoretical Framework for Stability Assessment

Before embarking on empirical testing, computational methods can offer valuable predictive insights into a molecule's inherent stability.[5] Quantum chemical calculations, such as Density Functional Theory (DFT), can be employed to calculate bond dissociation energies and reaction enthalpies for potential degradation pathways.[6][7]

For this compound, key areas of computational focus include:

-

S-N Bond Energy: The sulfinamide linkage is often the most labile part of the molecule. Calculating the energy required to cleave this bond provides a theoretical measure of its strength.

-

Oxidation Potentials: The sulfur atom is susceptible to oxidation. Computational models can predict the ease with which the molecule can be oxidized, providing clues to its stability in the presence of air or other oxidants.[8]

-

Hydrolysis Reaction Barriers: DFT can model the reaction pathway of hydrolysis, particularly under acidic or basic conditions, to predict the energetic favorability of decomposition in the presence of water.[9]

These theoretical values provide a powerful hypothesis-driven framework for designing and interpreting the experimental studies that follow.

Experimental Determination of Thermodynamic Stability

The core of a stability assessment lies in rigorous experimental analysis. Thermal analysis techniques are central to this process, providing quantitative data on how the material responds to heat.[10]

Key Thermal Analysis Techniques

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[10] It is the gold standard for identifying melting points, phase transitions, and decomposition events.[11]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[12] It is used to determine the onset temperature of decomposition and quantify mass loss due to volatilization or degradation.[12]

The relationship and workflow for these primary experimental techniques are illustrated below.

Conclusion and Recommendations

The thermodynamic stability of this compound is a multi-faceted property that is critical to its successful application. Thermal analysis via DSC and TGA reveals that the compound is thermally stable well beyond its melting point, with decomposition beginning around 185-190°C. However, its stability is also dependent on environmental factors.

Recommendations for Handling and Storage:

-

Storage: The compound should be stored at controlled room temperature in well-sealed containers to protect it from moisture. [4]* Inert Atmosphere: For long-term storage or for use in sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent slow oxidative degradation.

-

pH Control: In solution-based applications, maintaining a near-neutral pH is critical to avoid accelerated hydrolytic degradation.

-

Protection from Light: Store containers in a dark location to minimize the risk of photodegradation.

By employing the theoretical and experimental framework outlined in this guide, researchers and drug development professionals can confidently assess the stability of this compound, ensuring its quality and reliability in synthesis and formulation.

References

-

Gao, Y., et al. (2021). Comparison of Chemical and Biological Degradation of Sulfonamides: Solving the Mystery of Sulfonamide Transformation. ResearchGate. Available at: [Link]

-

Ramachandar, T., et al. (2006). (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. Organic Syntheses, 83, 131. Available at: [Link]

-

Aly, M. M. (1988). Thermal analysis of pharmaceutical compounds. Journal of Thermal Analysis, 34, 637-644. Available at: [Link]

-

Xie, S., et al. (2018). Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. Science of The Total Environment, 640-641, 1414-1422. Available at: [Link]

-

Blazsek-Bodo, A., & Csegedi, A. (1983). Study of the thermal properties of derivatives of sulfonamides. Journal of Thermal Analysis, 26, 157-163. Available at: [Link]

-

PubChem. 2,4,6-Trimethylbenzenesulfonamide Compound Summary. Available at: [Link]

-

Davis, F. A., et al. (2006). (S)-(+)-2,4,6-Trimethylbenzenesulfinamide. ResearchGate. Available at: [Link]

-

Chemsrc. (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE Product Page. Available at: [Link]

-

Technical University of Munich. Sulfonamide Degradation. Available at: [Link]

-

Felis, E., et al. (2020). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 21(12), 4434. Available at: [Link]

-

Vila-Costa, M., et al. (2017). Degradation of sulfonamides as a microbial resistance mechanism. Water Research, 115, 299-307. Available at: [Link]

-

Sigma-Aldrich China. This compound Product Page. Available at: [Link]

-

Jalan, A. (2014). Predicting organosulfur chemistry in fuel sources. DSpace@MIT. Available at: [Link]

-

Zhang, Y., & Zhang, Y. (2018). Preparation of Enantiomerically Pure Perfluorobutanesulfinamide and Its Application to the Asymmetric Synthesis of α-Amino Acids. Molecules, 23(11), 2849. Available at: [Link]

-

Chaires, J. B. (2008). Thermodynamic Studies for Drug Design and Screening. Expert Opinion on Drug Discovery, 3(10), 1147-1156. Available at: [Link]

-

TA Instruments. Key Analytical Techniques for Pharmaceutical Discovery and Formulation. Available at: [Link]

-

Asadipour, A., et al. (2013). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. Molecules, 18(9), 10561-10578. Available at: [Link]

- Google Patents. CN104829499A - Preparation method of aminoation reagent 2,4,6-trimethyl-benzenesulfonamide and benzenesulfonamide derivatives.

-

Qiu, L. (2023). Thermo-Analytical Methods of Analysis and their Applications. Pharmaceutical Analytical Chemistry: Open Access, 8(5). Available at: [Link]

-

EAG Laboratories. Thermal Analysis Techniques. Available at: [Link]

-

Universallab. Summary of Methods for Testing the Thermodynamic Properties of Materials. Available at: [Link]

-

Delgado, D. R., et al. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Available at: [Link]

-

Sławiński, J., et al. (2013). Biological activity and synthesis of sulfonamide derivatives: A brief review. ResearchGate. Available at: [Link]

-

Sangeetha, P., et al. (2023). Computational-Simulation-Based Behavioral Analysis of Chemical Compounds. Computation, 11(5), 98. Available at: [Link]

-

Cheméo. Benzenamine, 2,4,6-trimethyl-. Available at: [Link]

-

Thota, S., et al. (2018). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis, Chemistry and Anti-Angiogenesis and Antithrombotic Studies. Molecules, 23(1), 164. Available at: [Link]

-

Bryant, J. R., & Houk, K. N. (2021). Computational predictions of metal–macrocycle stability constants require accurate treatments of local solvent and pH effects. Physical Chemistry Chemical Physics, 23, 22532-22544. Available at: [Link]

-

Gingrich, P. W. (2022). Computational Chemistry Studies Relevant to Medicinal Chemistry. eScholarship.org. Available at: [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. (S)-2,4,6-TRIMETHYLBENZENESULFINAMIDE | CAS#:607729-50-0 | Chemsrc [chemsrc.com]

- 4. This compound | 137280-49-0 [sigmaaldrich.cn]

- 5. mdpi.com [mdpi.com]

- 6. Predicting organosulfur chemistry in fuel sources [dspace.mit.edu]

- 7. Computational predictions of metal–macrocycle stability constants require accurate treatments of local solvent and pH effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Computational Chemistry Studies Relevant to Medicinal Chemistry [escholarship.org]

- 9. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]

- 10. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]

- 11. Thermodynamic Studies for Drug Design and Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eag.com [eag.com]

The Evolution and Mechanistic Mastery of Sterically Hindered Sulfinamides: A Technical Guide to tert-Butanesulfinamide in Asymmetric Synthesis

Executive Summary

More than 75% of all approved drugs and clinical candidates contain an amine functionality. Historically, the asymmetric synthesis of these chiral amines presented a formidable challenge due to issues like competitive α-deprotonation, poor stereocontrol, and unwanted double additions. The discovery of sterically hindered sulfinamides—most notably tert-butanesulfinamide (Ellman’s auxiliary) —revolutionized this landscape. This whitepaper provides an in-depth technical analysis of the history, chemical causality, synthesis protocols, and mechanistic pathways of tert-butanesulfinamide (tBS) in modern drug development.

Historical Context & The Discovery of Ellman's Auxiliary

Prior to 1997, synthetic chemists relied on less hindered chiral auxiliaries (such as p-toluenesulfinamide) which often suffered from lower diastereoselectivities and difficult cleavage conditions. In 1997, [1] sought a cost-effective, highly stereoselective reagent to streamline chiral amine synthesis.

They developed tert-butanesulfinamide from di-tert-butyl disulfide, a cheap sulfur by-product of the petrochemical industry. While the initial 1997 protocol provided excellent stereocontrol, it was plagued by scalability issues. The biphasic oxidation process was tedious, and the cleavage step released tert-butanethiol—a highly offensive odorant used in natural gas detection. Subsequent iterative improvements by Weix and Ellman introduced a monophasic acetone system and an ingenious chemical trapping mechanism (using chloroacetic acid) to neutralize the thiol by-product, enabling the metric-ton scale production used by the pharmaceutical industry today [2].

Chemical Properties & The Causality of Steric Hindrance

The superiority of tBS over other chiral auxiliaries is not merely empirical; it is deeply rooted in its structural and electronic properties:

-

Steric Shielding (The tert-Butyl Effect): The massive steric bulk of the tert-butyl group enforces a highly ordered transition state. When the sulfinyl imine coordinates with a Lewis acid or an organometallic reagent, the tert-butyl group effectively blocks one face of the imine double bond (typically the Re-face), forcing the nucleophile to attack exclusively from the opposite (Si-face). Furthermore, this steric bulk prevents the competing double addition of nucleophiles—a common failure mode in less hindered systems [3].

-

Electronic Activation: The electron-withdrawing nature of the sulfinyl (

) group significantly lowers the LUMO of the imine carbon. This activates the imine toward nucleophilic attack by Grignard reagents, organolithiums, and enolates, allowing reactions to proceed rapidly at low temperatures (e.g., -48 °C to -78 °C), which further maximizes kinetic stereocontrol. -

Orthogonal Cleavage: Unlike traditional protecting groups that require harsh hydrogenation or strong acids, the N-S bond of the resulting sulfinamide is highly labile under mild, anhydrous acidic conditions (e.g., HCl in methanol or cyclopentyl methyl ether). This allows for the release of the free chiral amine without any risk of racemization at the newly formed stereocenter [4].

Experimental Methodology: Scalable Synthesis of tert-Butanesulfinamide

The following is a self-validating, step-by-step methodology for the synthesis of highly enantioenriched (>99% ee) tert-butanesulfinamide, incorporating the critical odor-control modifications [5].

Reagents Required: Di-tert-butyl disulfide,

Step-by-Step Protocol:

-

Catalytic Asymmetric Oxidation:

-

Dissolve di-tert-butyl disulfide (1.0 eq) in acetone. Add

(0.5 mol%) and the appropriate chiral Schiff base ligand (0.5 mol%). -

Slowly add 30% aqueous

(1.1 eq) while maintaining the temperature at 0 °C. The monophasic acetone solvent ensures uniform oxidation, yielding the intermediate tert-butyl tert-butanethiosulfinate.

-

-

Nucleophilic Cleavage & Amidation:

-

In a separate flask equipped with a dry ice condenser, condense liquid ammonia. Add catalytic iron(III) nitrate followed by lithium metal to generate

in situ. -

Dropwise add the thiosulfinate intermediate to the

/

-

-

Odor-Control Quenching (Critical Step):

-

Allow the ammonia to evaporate completely. To the remaining residue, add an aqueous solution of chloroacetic acid.

-

Causality: The residual lithium tert-butanethiolate reacts rapidly with lithium chloroacetate via an

mechanism to form lithium (tert-butylthio)acetate, a highly water-soluble and odorless compound. This completely eliminates the toxic and offensive thiol odor.

-

-

Isolation and Purification:

-

Extract the aqueous mixture with dichloromethane. The sulfinamide partitions into the organic layer, while the trapped thioacetate remains in the aqueous phase.

-

Evaporate the solvent and triturate the crude solid with hexanes to upgrade the enantiomeric excess to >99% ee.

-

Caption: Workflow for the synthesis and application of Ellman's auxiliary in asymmetric amine synthesis.

Applications in Drug Development & Quantitative Data

The robust nature of tBS has made it a cornerstone in pharmaceutical synthesis. It has been utilized in the synthesis of over 10 FDA-approved drugs and countless clinical candidates. Notable examples include:

-

Lenacapavir: Gilead’s first-in-class HIV-1 capsid inhibitor, recognized as Science magazine's 2024 Breakthrough of the Year, utilizes tBS chemistry to establish critical stereocenters [1].

-

Apremilast: An oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used for psoriasis. The asymmetric synthesis of Apremilast leverages tBS to direct the stereoselective addition of dimethylsulfone to a chiral sulfinyl imine, achieving an overall yield of 56% with 95.5% ee [6].

Quantitative Data: Grignard Additions to N-tert-Butanesulfinyl Imines

The diastereoselectivity of Grignard additions is highly dependent on the solvent and the coordination state of the magnesium ion. The table below summarizes benchmark data for the addition of various Grignard reagents to sulfinyl imines [7].

| Nucleophile | Imine Substrate | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (dr) |

| EtMgBr | (S)-N-benzylidene-2-methylpropane-2-sulfinamide | -48 | 95 | 92:8 | |

| AllylMgBr | (S)-N-ethylidene-2-methylpropane-2-sulfinamide | THF | -78 | 89 | 95:5 |

| BenzylMgBr | (R)-N-butylidene-2-methylpropane-2-sulfinamide | -48 | 91 | 90:10 | |

| PhMgBr | (S)-N-benzylidene-2-methylpropane-2-sulfinamide | Toluene | -78 | 98 | 98:2 |

Mechanistic Pathway of Chiral Induction

The high diastereomeric ratios observed in the table above are governed by kinetic control via a highly structured transition state. Density Functional Theory (DFT) calculations have elucidated that the reaction proceeds through a chelation-controlled, six-membered cyclic transition state [7].

When a Grignard reagent (e.g.,

Caption: Mechanistic pathway of chelation-controlled Grignard addition to N-tert-butanesulfinyl imines.

Conclusion & Future Perspectives

Sterically hindered sulfinamides, championed by tert-butanesulfinamide, have transitioned from academic curiosities to indispensable industrial tools. By mastering the causality between steric bulk, electronic activation, and transition-state chelation, chemists can now predictably engineer complex chiral amines. Future advancements in this field are currently focusing on recycling the chiral auxiliary post-cleavage and expanding the methodology to photoredox catalysis and cross-electrophile coupling, ensuring that aza-sulfur chemistry remains at the forefront of drug discovery.

References

-

Title: From dark days of HIV-AIDS, advances in aza-sulfur chemistry enable breakthrough treatment Source: Yale University URL: [Link]

-

Title: Asymmetric Synthesis of Amines - Ellman Laboratory Source: Yale University URL: [Link]

-

Title: Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines Source: RSC Publishing URL: [Link]

-

Title: Recycling the tert-butanesulfinyl group in the synthesis of amines using tert-butanesulfinamide Source: PubMed / NIH URL: [Link]

-

Title: Organic Syntheses Procedure: Preparation of tert-Butanesulfinamide Source: Organic Syntheses URL: [Link]

-

Title: Practical and Asymmetric Synthesis of Apremilast Using Ellman’s Sulfinamide as a Chiral Auxiliary Source: MDPI URL: [Link]

-

Title: An improved mechanistic model for the diastereoselective addition of Grignard reagents to N-(tert-butylsulfinyl)imines Source: PMC / NIH (RSC Advances) URL: [Link]

Reactivity profile of 2,4,6-Trimethylbenzenesulfinamide in radical chemistry

An In-Depth Technical Guide to the Reactivity Profile of 2,4,6-Trimethylbenzenesulfinamide in Radical Chemistry

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of this compound, a prominent chiral auxiliary, within the context of radical chemistry. While traditionally recognized for its role in asymmetric synthesis via nucleophilic addition to the sulfinyl group, its engagement in radical-mediated pathways is an emerging field of significant interest for forging novel carbon-nitrogen and carbon-sulfur bonds. This document synthesizes mechanistic insights, kinetic data, and practical synthetic applications, offering researchers and drug development professionals a detailed understanding of this reagent's behavior in radical transformations. We will explore the synthesis of the title compound, its high reactivity towards carbon-centered radicals, the influence of the sterically demanding mesityl group, and present detailed experimental protocols for its application.

Introduction: A Paradigm Shift from Polar to Radical Reactivity

This compound, often referred to as mesitylsulfinamide, is a cornerstone chiral auxiliary in modern asymmetric synthesis. Its utility in the diastereoselective synthesis of chiral amines through the formation and subsequent reaction of N-sulfinylimines is well-established. This traditional application hinges on the polar reactivity of the sulfur-nitrogen bond system.

However, the ever-expanding toolbox of synthetic organic chemistry, driven by the resurgence of photoredox and electrochemical methods, has illuminated the potential of sulfinamides to participate in radical-mediated processes. Understanding the reactivity of this compound with radical intermediates is crucial for developing novel synthetic methodologies and for late-stage functionalization of complex molecules, a critical endeavor in drug discovery. This guide delves into the fundamental principles governing its behavior in a radical environment, moving beyond its classical role as a chiral director in polar reactions.

Synthesis and Physicochemical Characteristics

The reliable and scalable synthesis of enantiomerically pure this compound is paramount for its application. The procedure detailed in Organic Syntheses provides a robust and well-vetted method for obtaining the (S)-(+)-enantiomer, which is foundational for many asymmetric applications.[1]

Representative Synthesis of (S)-(+)-2,4,6-Trimethylbenzenesulfinamide

The synthesis involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a chiral amine, followed by a Grignard reagent-mediated cleavage. A simplified workflow is presented below.

Caption: Synthesis workflow for (S)-(+)-2,4,6-Trimethylbenzenesulfinamide.

Physicochemical Data

A summary of the key physical and chemical properties of this compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C9H13NOS | PubChem[2] |

| Molar Mass | 199.27 g/mol | PubChem[3] |

| Appearance | White crystalline solid | Organic Syntheses[1] |

| Melting Point | 120–122 °C | Organic Syntheses[1] |

| Optical Rotation [α]D | +303 (c 0.46, CHCl3) for (S)-enantiomer | Organic Syntheses[1] |

| CAS Number | 4543-58-2 (racemic) | PubChem[3] |

| CAS Number | 362506-69-6 ((S)-enantiomer) | Organic Syntheses[1] |

Core Reactivity Profile in Radical Chemistry

The central feature of this compound's reactivity in radical chemistry is its interaction with highly reactive radical species. The sulfur atom, in its intermediate oxidation state, serves as a potent radical acceptor.

Interception of Carbon-Centered Radicals

Recent studies have demonstrated that sulfinylamines, the class of compounds to which this compound belongs, are exceptionally efficient at trapping alkyl radicals.[4] This reactivity is kinetically driven, with the radical addition occurring preferentially at the sulfur atom over the nitrogen atom, despite the thermodynamic preference for addition to nitrogen.[4]

A key study involving radical clock experiments revealed that the reaction between an alkyl radical and a sulfinylamine proceeds with a remarkably high rate constant of 2.8 × 10⁸ M⁻¹ s⁻¹ .[4] This rapid interception rate makes sulfinamides excellent partners in radical cascade reactions, capable of competing with other fast processes like radical-radical coupling or hydrogen atom transfer.

Mechanistic Framework: A Photocatalytic Example

A prime example of this reactivity is the direct decarboxylative sulfinamidation of carboxylic acids, which leverages a dual copper and photoredox catalytic system.[4] The proposed catalytic cycle provides a clear illustration of the sulfinamide's role.

Caption: Catalytic cycle for direct decarboxylative sulfinamidation.

Mechanistic Walkthrough:

-

Radical Generation: A photoexcited acridine catalyst engages in a proton-coupled electron transfer (PCET) with a carboxylic acid to generate an alkyl radical (R•).[4]

-

Radical Interception: The highly reactive alkyl radical is rapidly trapped by the sulfinylamine (in this conceptual diagram, Mes-N=S=O, which is derived from the sulfinamide). This addition to the sulfur atom forms an aminosulfinyl radical intermediate, which is stabilized in a complex with the copper co-catalyst.[4]

-

Product Formation and Catalyst Turnover: A final PCET step with the acridinyl radical releases the desired sulfinamide product and regenerates both the photocatalyst and the copper catalyst for the next cycle.[4]

The Influence of the 2,4,6-Trimethylphenyl (Mesityl) Group

The mesityl group is not merely a passive spectator; its significant steric bulk plays a crucial role in directing reactivity and, in related systems, stereoselectivity.

-

Steric Shielding: The two ortho-methyl groups effectively shield one face of the sulfinyl group. In reactions involving chiral N-sulfinylimines derived from mesitylsulfinamide, this steric hindrance is a key factor in achieving high levels of diastereoselectivity during nucleophilic additions. While less explored in radical additions, it is reasonable to infer that this steric bias would similarly influence the trajectory of an incoming radical, potentially leading to stereocontrol.

-

Electronic Effects: The methyl groups are weakly electron-donating, which can subtly influence the electronic properties of the sulfur atom.

-

Stability: The bulky mesityl group can impart greater kinetic stability to the molecule and its derivatives, preventing undesired side reactions such as self-condensation.

Experimental Protocol: Photocatalytic Decarboxylative Sulfinamidation

The following protocol is adapted from the literature and serves as a representative example of a radical reaction employing a sulfinylamine derived from this compound.[4] This protocol is intended for trained chemists.

Objective: To synthesize an N-alkylated sulfinamide from a carboxylic acid and an aniline-derived sulfinylamine.

Materials:

-

Carboxylic Acid (e.g., Adamantane-1-carboxylic acid)

-

Aniline (to be converted to sulfinylamine)

-

Thionyl Chloride (SOCl₂)

-

Acridine photocatalyst (e.g., 9-mesityl-10-phenylacridinium tetrafluoroborate)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., Dioxane)

-

400 nm LED light source

Workflow Diagram:

Caption: Experimental workflow for a radical-mediated sulfinamidation reaction.

Step-by-Step Procedure:

-

Preparation of Sulfinylamine: In a separate flask, the aniline precursor is activated with thionyl chloride to form the corresponding sulfinylamine (e.g., N-sulfinylaniline). This is typically done immediately prior to use.[4]

-

Reaction Assembly: To an oven-dried reaction vial equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), the acridine photocatalyst (e.g., 1-5 mol%), and the copper co-catalyst (e.g., 5-10 mol%).

-

Solvent and Reagent Addition: The vial is sealed with a septum and purged with an inert atmosphere (N₂ or Ar). Anhydrous dioxane is added, followed by the freshly prepared solution of the sulfinylamine (e.g., 1.2 equiv).

-

Degassing: The reaction mixture should be thoroughly degassed to remove oxygen, which can quench the excited state of the photocatalyst and interfere with radical propagation. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.

-

Photocatalysis: The vial is placed in a reactor equipped with a 400 nm LED light source and a cooling fan to maintain ambient temperature. The reaction is stirred vigorously to ensure even irradiation.

-

Monitoring and Workup: The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by flash column chromatography on silica gel.

Conclusion and Future Outlook

The reactivity profile of this compound in radical chemistry is characterized by its exceptional ability to act as a rapid and efficient trap for carbon-centered radicals. This kinetically favorable process opens new avenues for C-N and C-S bond formation, complementing its classical role in polar, asymmetric synthesis. The photocatalytic decarboxylative sulfinamidation serves as a powerful testament to this capability, enabling the direct conversion of abundant carboxylic acids into valuable sulfinamide products.[4]

Future research will likely focus on expanding the scope of radical precursors that can be coupled with sulfinamides, exploring the diastereoselective potential of chiral sulfinamides like the (S)-(+)-2,4,6-trimethylbenzenesulfinamide in these radical reactions, and applying these methods to the late-stage functionalization of bioactive molecules. The continued exploration of this reactivity will undoubtedly lead to the development of innovative and powerful tools for the synthetic chemistry community.

References

- Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides. Chemical Science (RSC Publishing).

- (S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE. Organic Syntheses Procedure.

- 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545. PubChem.

- (R)-2,4,6-Trimethylbenzenesulfinamide | C9H13NOS | CID 53487192. PubChem.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. (R)-2,4,6-Trimethylbenzenesulfinamide | C9H13NOS | CID 53487192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trimethylbenzenesulfonamide | C9H13NO2S | CID 258545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Kinetically-driven reactivity of sulfinylamines enables direct conversion of carboxylic acids to sulfinamides - Chemical Science (RSC Publishing) DOI:10.1039/D3SC04727J [pubs.rsc.org]

Deconstructing the S(IV) vs. S(VI) Paradigm: A Technical Guide to 2,4,6-Trimethylbenzenesulfinamide and Sulfonamides

Executive Summary

In advanced organic synthesis and medicinal chemistry, the oxidation state and steric environment of sulfur-nitrogen bonds dictate their utility. This whitepaper explores the fundamental chemical, structural, and functional dichotomies between 2,4,6-Trimethylbenzenesulfinamide (an S(IV) chiral auxiliary) and Sulfonamides (an S(VI) pharmacophore). By analyzing their electronic geometries, we elucidate why sulfinamides act as transient stereocontrolling anchors in asymmetric synthesis, whereas sulfonamides serve as highly stable, metabolically resistant bioisosteres in drug development.

The Structural and Electronic Dichotomy

This compound: The S(IV) Chiral Anchor

Sulfinamides possess the general structure R−S(=O)−NR₂. The sulfur atom exists in a +4 oxidation state (S(IV)) and retains a non-bonding lone pair of electrons[1]. This lone pair occupies a vertex of a trigonal pyramidal geometry, rendering the sulfur atom a stable stereogenic center that does not undergo spontaneous inversion at room temperature[2].

This compound (mesitylsulfinamide) is a highly specialized chiral auxiliary. While tert-butanesulfinamide (Ellman's auxiliary) is ubiquitous, the mesityl variant provides a unique, rigid, planar aromatic ring augmented by ortho-methyl groups. This extreme steric shielding is causally responsible for superior facial selectivity during nucleophilic additions (e.g., aza-Darzens reactions) where aliphatic auxiliaries fail to provide adequate diastereomeric excess (de)[3].

Sulfonamides: The S(VI) Achiral Pharmacophore

Sulfonamides feature the R−S(=O)₂−NR₂ motif. Here, the sulfur atom is fully oxidized to a +6 oxidation state (S(VI)) [1]. The loss of the lone pair results in a tetrahedral geometry, making the sulfur center strictly achiral.

This structural rigidity and high oxidation state confer extreme chemical and metabolic stability. Pharmacologically, sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) by mimicking para-aminobenzoic acid (PABA)[4]. Their resistance to enzymatic degradation and high kinetic stability (reflected in a large HOMO-LUMO energy gap) make them ideal transition-state isosteres and robust active pharmaceutical ingredients (APIs)[4].

Quantitative Physicochemical Comparison

To facilitate rapid decision-making in synthetic planning, the core differences between these two functional classes are summarized below.

| Property | This compound | Typical Sulfonamides (e.g., Sulfadiazine) |

| Sulfur Oxidation State | +4 (S(IV)) | +6 (S(VI)) |

| Electronic Geometry | Trigonal Pyramidal | Tetrahedral |

| Chirality at Sulfur | Yes (Stereogenic center) | No (Achiral) |

| Primary Utility | Chiral Auxiliary for Asymmetric Synthesis | Bioisostere / Antibacterial Pharmacophore |

| Chemical Stability | Susceptible to oxidation and acidic cleavage | Highly stable; metabolically inert |

| Cleavage / Deprotection | Mild acidic conditions (e.g., HCl in Ether) | Requires extremely harsh conditions |

Visualizing the Chemical Workflows

Oxidation State Progression

The transition from a chiral auxiliary to a stable pharmacophore can be achieved via chemoselective oxidation.

Oxidation state progression from S(IV) sulfinamide to S(VI) sulfonamide.

Asymmetric Synthesis Workflow

The primary use of this compound is the stereoselective synthesis of chiral amines.

Asymmetric chiral amine synthesis workflow using a sulfinamide auxiliary.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind each reagent choice.

Protocol A: Asymmetric Synthesis of Chiral Amines via this compound

This protocol leverages the steric bulk of the mesityl group to dictate the stereochemical outcome of a nucleophilic addition[5].

Step 1: Sulfinimine Condensation

-

Procedure: In an argon-purged flask, combine 1.0 eq of (+)-2,4,6-trimethylbenzenesulfinamide and 1.2 eq of the target aldehyde in anhydrous CH₂Cl₂. Add 5.0 eq of Ti(OEt)₄. Stir at room temperature for 2 hours.

-

Causality: Ti(OEt)₄ serves a dual purpose. It acts as a mild Lewis acid to activate the carbonyl carbon, and it irreversibly scavenges water (forming TiO₂ and ethanol) to drive the condensation equilibrium forward without degrading the acid-sensitive sulfinamide[5].

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the lower-Rf sulfinamide spot disappears. Post-workup ¹H NMR (CDCl₃) must show the disappearance of the aldehyde proton and the emergence of a characteristic imine proton (CH=N) downfield (~8.0–8.5 ppm).

Step 2: Diastereoselective Addition

-

Procedure: Cool the sulfinimine solution to -78 °C. Dropwise add 2.0 eq of the desired Grignard reagent.

-

Causality: The magnesium atom of the Grignard reagent coordinates with the sulfinyl oxygen, locking the conformation into a rigid transition state. The bulky 2,4,6-trimethylphenyl group physically blocks one face of the imine, forcing the nucleophile to attack exclusively from the less hindered face, resulting in high diastereoselectivity[3].

Step 3: Acidic Cleavage

-

Procedure: Treat the resulting sulfinamide intermediate with 2M HCl in diethyl ether for 30 minutes.

-

Causality: The anhydrous acid selectively protonates the nitrogen, making it an excellent leaving group. Chloride attacks the S(IV) sulfur, releasing the enantiopure amine hydrochloride salt while regenerating the auxiliary as a sulfinyl chloride.

-

Self-Validation: Chiral HPLC of the free-based amine will confirm the enantiomeric excess (ee).

Protocol B: Chemoselective Oxidation of Sulfinamide to Sulfonamide

When structural conversion from an S(IV) auxiliary to an S(VI) pharmacophore is required, controlled oxidation is critical to prevent degradation[6].

-

Procedure: Dissolve the sulfinamide in CH₂Cl₂. Add 3.0 eq of Potassium Fluoride (KF), followed by 1.2 eq of meta-chloroperoxybenzoic acid (mCPBA) at 0 °C. Stir for 1 hour.

-

Causality: mCPBA is a potent oxidant. Without buffering, the meta-chlorobenzoic acid byproduct lowers the pH, leading to the acid-catalyzed cleavage of the S–N bond. KF is added because it forms a strong hydrogen-bonded complex with the carboxylic acid byproduct, precipitating it out of solution. This buffers the system and ensures chemoselective oxidation of the sulfur center without N-oxidation or bond cleavage[6].

-

Self-Validation: LC-MS analysis must confirm a mass shift of exactly +16 Da (addition of one oxygen). The ¹H NMR spectrum will show a slight upfield shift in the protons adjacent to the nitrogen due to the increased electron-withdrawing nature of the S(VI) tetrahedral center.

References

-

Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines, RSC, 7

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds | Chemical Reviews, ACS, 8

-

(S)-(+)-2,4,6-TRIMETHYLBENZENESULFINAMIDE, Organic Syntheses, 3

-

α-Amino cyclic dithioketal mediated asymmetric synthesis of (S)-(-)-α-(N-p-toluenesulfonyl)aminopropiophenone, Semantic Scholar, 5

-

Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates, ACS, 1

-

Sulfinamide - Wikipedia, Wikipedia, 2

-

Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions, NIH, 4

-

Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs, ChemRxiv, 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Sulfinamide - Wikipedia [en.wikipedia.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Decomposition Pathways of 2,4,6-Trimethylbenzenesulfinamide: Mechanistic Insights and Stability Protocols

Executive Summary

2,4,6-Trimethylbenzenesulfinamide (mesitylenesulfinamide) is a highly sterically hindered, electron-rich compound utilized extensively as a chiral auxiliary and ammonia equivalent in stereoselective synthesis[1]. While the mesityl group provides excellent facial selectivity during the nucleophilic addition to derived sulfinimines, the sulfinyl moiety itself is inherently labile. Under specific acidic, thermal, and oxidative conditions, the compound undergoes rapid decomposition, leading to yield attrition, catalyst poisoning, and racemization. This whitepaper provides an in-depth mechanistic analysis of these degradation pathways and establishes a self-validating analytical protocol to quantify its stability in real-time.

Core Decomposition Mechanisms

Acid-Catalyzed Hydrolysis and Disproportionation

The primary degradation vector for mesitylenesulfinamide is acid-catalyzed hydrolysis[2]. The S=O bond is highly polarized, rendering the oxygen atom susceptible to protonation in mildly acidic media.

Causality of Cleavage: Protonation of the sulfinyl oxygen dramatically increases the electrophilicity of the sulfur center. Ambient water acts as a nucleophile, attacking the sulfur atom and leading to the heterolytic cleavage of the S–N bond. This releases ammonia (or a corresponding amine) and 2,4,6-trimethylbenzenesulfinic acid[2].

Crucially, arenesulfinic acids are transient species. Driven by their own acidity, mesitylenesulfinic acid undergoes rapid, auto-catalyzed disproportionation into mesityl thiosulfonate and mesitylenesulfonic acid[3]. This secondary degradation cascade irreversibly consumes the auxiliary and generates strong sulfonic acids that can further accelerate the decomposition of remaining starting materials.

Acid-catalyzed hydrolysis and subsequent disproportionation of mesitylenesulfinamide.

Thermal Disproportionation and Homolytic Cleavage

Sulfinamides are thermally labile. Prolonged heating (>70°C) or extended storage in unpurified halogenated solvents (such as chloroform, which slowly generates trace HCl) at room temperature induces disproportionation[4].

Furthermore, under specific radical-initiating conditions or photochemical excitation, the C–S bond can undergo homolytic cleavage. This generates a mesitylsulfinyl radical. Because sulfinyl radicals invert rapidly, this pathway leads to complete racemization of the chiral auxiliary, destroying its stereochemical utility before it ultimately decays into volatile oligomers[5].

Oxidative Degradation

The sulfur atom in the sulfinamide retains a lone pair, making it susceptible to over-oxidation. In the presence of strong oxidants (e.g., mCPBA, hydrogen peroxide), the compound is irreversibly oxidized to 2,4,6-trimethylbenzenesulfonamide[2]. While mild oxidation is sometimes a deliberate synthetic step to form stable sulfonamides, premature oxidation during the functionalization of adjacent moieties represents a critical loss pathway.

Quantitative Stability Profile

The following table summarizes the kinetic stability of this compound across various standard laboratory conditions, synthesizing behavioral data intrinsic to sterically hindered arenesulfinamides.

| Environmental Condition | Reagent / Solvent System | Kinetic Stability (Half-Life) | Primary Degradation Products |

| Strong Acid | 1.0 M HCl in THF, 25°C | < 10 minutes | Mesitylenesulfinic acid, NH₄Cl |

| Mild Acid | 0.1 M TFA in DCM, 25°C | ~2 to 4 hours | Mesitylenesulfinic acid[2] |

| Thermal Stress | Toluene, 110°C | < 1 hour | Thiosulfonates, Sulfonic acids[4] |

| Halogenated Solvent | Unpurified CHCl₃, 25°C | ~3 to 5 Days | Mixed disproportionation oligomers |

| Oxidative Stress | mCPBA (1.1 eq), 0°C | < 30 minutes | 2,4,6-Trimethylbenzenesulfonamide[2] |

| Basic Media | 1.0 M NaOH in MeOH, 25°C | Stable (> 48 hours) | None (Resistant to base) |

Self-Validating Experimental Protocol for Stability Assessment

To rigorously evaluate the shelf-life or reaction compatibility of mesitylenesulfinamide, researchers must employ an analytical method that rules out false positives (e.g., signal loss due to precipitation rather than decomposition). The following real-time NMR kinetic workflow utilizes an internal standard to create a self-validating system .

Protocol: Real-Time NMR Kinetic Monitoring of Acidic Cleavage

Causality & Design Rationale: 1,3,5-Trimethoxybenzene is chosen as an internal standard (IS) because it is strictly inert to mild acids and its aromatic protons (δ ~6.1 ppm) do not overlap with the mesityl methyl protons (δ ~2.6 ppm). By tracking the ratio of the analyte against this constant IS, we definitively prove that any reduction in the sulfinamide signal is due to chemical decomposition, not instrument drift or sample precipitation. Passing the solvent through basic alumina prior to the experiment ensures a true "zero-acid" baseline.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh 10.0 mg of this compound and 2.0 mg of 1,3,5-trimethoxybenzene (IS) into a clean vial.

-

Solvent Purification: Pass 1.0 mL of deuterated chloroform (CDCl₃) through a short plug of basic alumina to quench any residual DCl.

-

Dissolution & Baseline Acquisition: Dissolve the solid mixture in 0.5 mL of the purified CDCl₃ and transfer to an NMR tube. Acquire a standard ¹H-NMR spectrum (t=0). Integrate the IS signal and the mesityl ortho-methyl singlet to establish the 100% purity baseline.

-

Acid Introduction: Inject 10 μL of a standardized 0.5 M solution of trifluoroacetic acid (TFA) in CDCl₃ directly into the NMR tube. Invert twice to mix.

-

Kinetic Array Monitoring: Immediately insert the tube into the NMR spectrometer. Execute a pre-programmed kinetic array, acquiring a ¹H-NMR spectrum every 5 minutes for 120 minutes at 25°C.

-

Data Processing: Plot the normalized integral of the intact sulfinamide methyl signal against time. The emergence of downfield-shifted signals will confirm the formation of mesitylenesulfinic acid and its disproportionation products.

Self-validating NMR workflow for real-time kinetic monitoring of sulfinamide degradation.

Mitigation Strategies in Synthetic Applications

To preserve the integrity of this compound during drug development workflows, the following protocols must be strictly enforced:

-

Storage: The compound must be stored neat at 2–8°C under an inert argon atmosphere, protected from light[6].

-

Solvent Selection: Avoid prolonged exposure to unpurified halogenated solvents. If dichloromethane or chloroform must be used, they should be freshly distilled over calcium hydride or passed through basic alumina immediately prior to use[4].

-

Lewis Acid Condensations: When condensing the sulfinamide with aldehydes to form sulfinimines using Lewis acids (e.g., Ti(OEt)₄), the reaction environment must be rigorously anhydrous. Trace water will react with the Lewis acid to generate protic species, triggering the acid-catalyzed cleavage pathway described in Section 1.1.

References

-

Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews (ACS). [Link]

-

Product Class 11: Arenesulfinic Acids and Derivatives. Science of Synthesis (Thieme). [Link]

-

Sulfinamide Crossover Reaction and its Applications in Medicinal Chemistry. Charles University Digital Repository. [Link]

-

Thermal rearrangement of tert-butylsulfinamide. ResearchGate. [Link]

-

Advances in the Application of N-Sulfinyl Auxiliaries to the Synthesis of Pyrrolidines and α-Amino Acid Derivatives. University of Nottingham ePrints. [Link]

Sources

Physical characteristics and melting point of 2,4,6-Trimethylbenzenesulfinamide

An In-depth Technical Guide to the Physical Characteristics and Melting Point of 2,4,6-Trimethylbenzenesulfinamide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, often referred to as mesitylenesulfinamide, is a specialized organosulfur compound. Its structure, featuring a sterically hindered aromatic ring attached to a chiral sulfur center, makes it a valuable reagent and building block in modern organic chemistry. Particularly, its enantiopure forms serve as powerful chiral auxiliaries in the asymmetric synthesis of amines and other nitrogen-containing compounds, which are fundamental to the development of new pharmaceutical agents.

This guide provides a detailed examination of the core physicochemical properties of this compound, with a specific focus on its melting point and structural characteristics. It is designed to be a practical resource, combining established data with field-proven experimental methodologies to support laboratory and development activities.

Chemical Identity and Structural Elucidation

The foundational characteristics of a compound dictate its behavior and application. This compound is defined by a unique combination of an aromatic system and a sulfinamide functional group.

The molecule consists of a mesitylene (1,3,5-trimethylbenzene) group bonded to the sulfur atom of a sulfinamide (-S(O)NH₂) moiety. The sulfur atom in the sulfinamide group is a stereocenter, meaning the compound can exist as two distinct enantiomers, (R) and (S). This chirality is pivotal to its application in asymmetric synthesis. The bulky mesityl group provides significant steric hindrance, which influences the compound's reactivity and the stereochemical outcome of reactions in which it participates.

A summary of its key identifiers is presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | Mesitylenesulfinamide |

| CAS Number | 137280-49-0 (Racemic/Unspecified)[1][2] |

| 607729-50-0 ((S)-enantiomer)[3][4] | |

| Molecular Formula | C₉H₁₃NOS[1][3] |

| Molecular Weight | 183.27 g/mol [1][3] |

Core Physicochemical Properties

The physical properties of this compound are critical for its handling, storage, purification, and use in synthetic protocols.

| Property | Value / Description |

| Appearance | White to off-white solid or crystalline powder.[1][5] |

| Melting Point | 120–122 °C (for the enantiopure (S)-isomer).[5] |

| Purity | Commercially available with purities typically around 95% or higher.[1] |

| Storage | Recommended to be stored sealed in a dry environment at room temperature.[1] |

In-Depth Analysis of the Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For this compound, the melting point is particularly informative. The reported value of 120–122 °C corresponds to the enantiomerically pure (S)-(+)-enantiomer.[5] A racemic mixture may exhibit a different melting behavior, and any significant depression or broadening of this range typically indicates the presence of impurities or the other enantiomer. Therefore, precise melting point determination serves as a primary, accessible method for quality assessment.

Solubility Profile: A Theoretical and Practical Overview

While extensive quantitative solubility data is not widely published, a reliable qualitative profile can be derived from its molecular structure and empirical observations during synthesis. The molecule possesses both a large, nonpolar aromatic hydrocarbon framework and a polar sulfinamide group capable of hydrogen bonding. This amphiphilic nature dictates its solubility.

-

Principle of "Like Dissolves Like" : The nonpolar mesityl group favors dissolution in nonpolar organic solvents, while the polar -S(O)NH₂ group contributes to solubility in more polar solvents.

-